

The Impact of Packaging on TDN Formation in Wine: A Comparative Guide

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Compound of Interest

Compound Name: **1,1,6-Trimethyl-1,2-dihydronaphthalene**

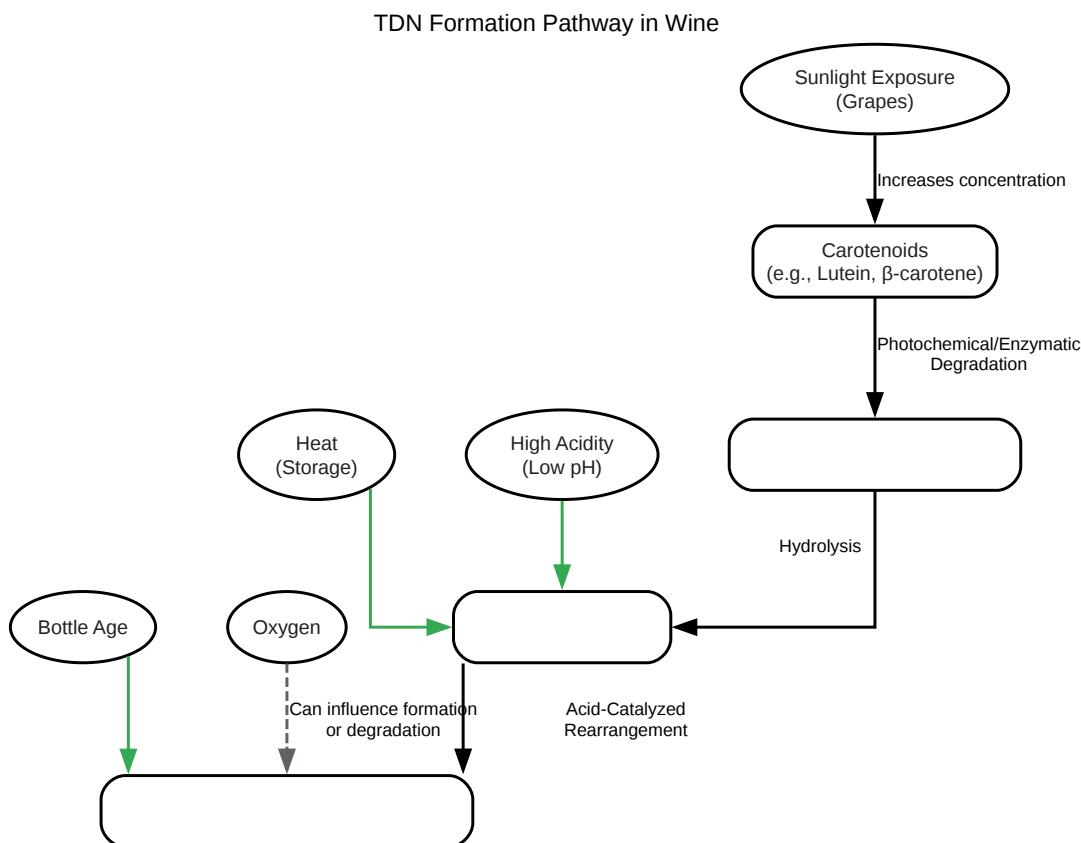
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The formation of **1,1,6-trimethyl-1,2-dihydronaphthalene** (TDN), a compound responsible for the characteristic "petrol" or "kerosene" aroma in aged Riesling wines, is a complex process influenced by a multitude of factors from viticulture to post-bottling storage. While extensive research has focused on TDN development in traditional glass bottles, the increasing popularity of alternative packaging formats, such as bag-in-box and aluminum cans, necessitates a comparative analysis of their impact on this critical aroma compound. This guide provides a comprehensive overview of TDN formation, comparing its development in bottled wine with potential outcomes in alternative packaging, supported by available experimental data and detailed methodologies.

TDN Formation Pathway

The development of TDN is a chemical process that occurs over time from the degradation of carotenoid precursors present in grapes. The key factors influencing this transformation are heat, light, and the chemical matrix of the wine itself, particularly its acidity.



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Caption: A diagram illustrating the chemical pathway of TDN formation from carotenoid precursors in grapes, influenced by environmental and chemical factors.

Quantitative Data: TDN Concentration in Bottled Wine

While direct comparative studies on TDN in alternative packaging are limited, extensive data exists for wine in glass bottles with different closures. This data highlights the significant role of the closure in modulating the final TDN concentration perceived by the consumer.

Packaging Format	Closure Type	Key Findings on TDN Concentration	Reference
Glass Bottle	Screw Cap	<p>Wines under screwcap were found not to 'lose' any TDN. [1] A 15-year-old Riesling under screw cap contained over 200 micrograms of TDN.[2]</p>	[1][2]
Glass Bottle	Natural Cork	<p>Cork and synthetic closures absorbed more than 50% of the TDN present in a wine over two years.[1] A 15-year-old Riesling with a cork closure had 50 micrograms of TDN.[2] Cork stoppers demonstrated a fast scalping process, absorbing up to 40% of TDN.</p>	[1][2]
Glass Bottle	Synthetic Closure	<p>Absorbed more than 50% of the TDN present in a wine over two years. The rate of TDN absorption can be faster at lower storage temperatures.</p>	[1]
Bag-in-Box	Plastic Tap	<p>The plastic used is permeable to oxygen, which can lead to oxidation of the wine over a few months.</p>	[3]

This increased oxygen exposure could potentially influence TDN formation or degradation, though specific studies on TDN are lacking.

The primary concern is not TDN formation but the potential for the development of hydrogen sulfide (H_2S) due to the interaction of SO_2 with the can's aluminum, even with a polymer liner. Low oxygen ingress is a characteristic of this packaging.

Aluminum Can

Pull Tab

Discussion on Alternative Packaging

Bag-in-Box (BiB): The key characteristic of BiB packaging is its higher oxygen transmission rate (OTR) compared to glass bottles with screw caps.^[3] While some studies suggest that oxidation can contribute to an increase in TDN, high levels of oxidation have been found to decrease it in some wine styles.^[1] The plastic bladder in BiBs may also "scalp" (absorb) aroma compounds, including TDN, although this has not been quantified specifically for TDN in the available literature. Given that BiB wines are intended for early consumption and not long-term aging, the development of significant TDN levels is less likely compared to bottled wines stored for extended periods.

Aluminum Cans: Canned wine offers a near-hermetic environment with very low oxygen ingress. This anoxic environment could theoretically favor the preservation of any TDN that forms. However, the more significant chemical interaction of concern in canned wine is the potential for the formation of hydrogen sulfide (H_2S), which can impart a "rotten egg" aroma.

This occurs from the reaction of sulfur dioxide (SO_2) with the aluminum can, which can happen even with the presence of an internal polymer lining. Therefore, while TDN formation might occur, it is often overshadowed by the risk of reductive off-aromas.

Experimental Protocols

Quantification of TDN in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of TDN in wine, based on common practices in viticulture and enology research. Specific parameters may vary between laboratories and studies.

1. Sample Preparation:

- A wine sample (typically 5-10 mL) is collected.
- An internal standard (e.g., deuterated TDN) is added to the sample for accurate quantification.
- The sample may be diluted with deionized water.

2. Extraction of Volatile Compounds:

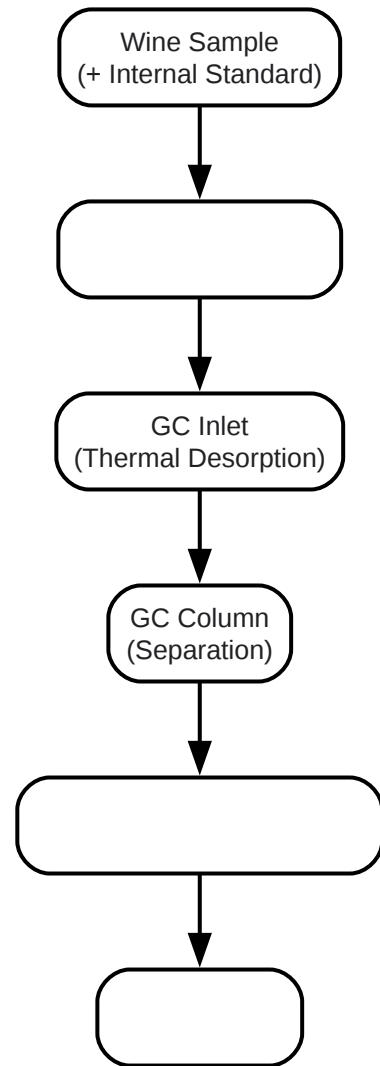
- Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the wine sample or directly immersed in the liquid. The fiber adsorbs volatile compounds, including TDN.
- Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent material is used to extract volatile compounds from the wine sample.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Injection: The SPME fiber is desorbed in the hot injection port of the gas chromatograph, or the SBSE stir bar is thermally desorbed.
- Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms) with a specific temperature program.

- Detection: The separated compounds are detected by a mass spectrometer, which identifies and quantifies TDN based on its unique mass spectrum and retention time.

GC-MS Workflow for TDN Analysis



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Caption: A simplified workflow diagram for the analysis of TDN in wine using Gas Chromatography-Mass Spectrometry.

Conclusion

The choice of packaging significantly influences the final aroma profile of a wine, including the concentration of TDN. Glass bottles with screw caps provide an environment that retains TDN, allowing for the development of the characteristic aged Riesling bouquet. In contrast, closures like natural and synthetic corks can scalp a significant portion of the TDN formed.

For alternative packaging formats, the impact on TDN is less clear due to a lack of direct research. The higher oxygen permeability of bag-in-box packaging may lead to a different evolution of TDN and other aroma compounds, and these wines are generally not intended for long-term aging where TDN becomes prominent. In aluminum cans, the primary concern shifts from TDN formation to the potential development of reductive off-aromas like H₂S.

Further research is needed to quantify the formation and scalping of TDN in a wider range of alternative wine packaging formats to provide winemakers and consumers with a more complete understanding of how these modern containers affect the sensory characteristics of wine over its shelf life.

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